PTP-1B Inhibitory Potency Relative to Lead Analog 4w (Methyl Benzoate) and Reference Inhibitor Ertiprotafib
In a direct head-to-head comparison, the N3-methyl derivative (compound 4p, the target compound) exhibits moderate PTP-1B inhibitory activity with an IC50 of 30.77 µM. This is in stark contrast to the most potent compound in the same series, 4w (N3-methyl benzoic acid), which achieved an IC50 of 6.52 µM, and the known PTP-1B inhibitor ertiprotafib (IC50 = 1.4 µM), all measured under identical assay conditions [1].
| Evidence Dimension | PTP-1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30.770 µM |
| Comparator Or Baseline | Compound 4w (IC50 = 6.522 µM); Ertiprotafib (IC50 = 1.4 µM) |
| Quantified Difference | Target compound is ~4.7-fold less potent than 4w and ~22-fold less potent than ertiprotafib. |
| Conditions | In vitro PTP-1B drug discovery assay kit (Enzo Life Sciences); Suramin as assay standard (IC50 = 11.10 µM). |
Why This Matters
This data defines the target compound as a low-potency base scaffold for PTP-1B inhibition, making it ideal as a negative control or starting point for SAR studies, rather than a lead candidate, and prevents its erroneous procurement as a high-potency inhibitor.
- [1] Thareja, S., Verma, S. K., Haksar, D., Bhardwaj, T. R., & Kumar, M. (2016). Discovery of novel cinnamylidene-thiazolidinedione derivatives as PTP-1B inhibitors for the management of type 2 diabetes. RSC Advances, 6(110), 108928-108940. View Source
